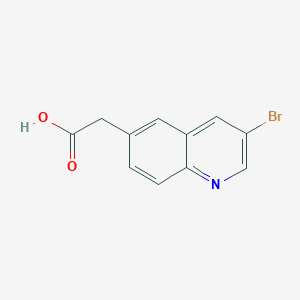

2-(3-Bromoquinolin-6-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromoquinolin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGUOWWMXHPEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731516 | |

| Record name | (3-Bromoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022091-93-5 | |

| Record name | (3-Bromoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(3-Bromoquinolin-6-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(3-Bromoquinolin-6-yl)acetic acid, a substituted quinoline derivative of significant interest in medicinal chemistry. As a scaffold, quinoline and its analogs are integral to the development of a wide array of therapeutic agents due to their diverse biological activities, including roles as antibacterial, anticancer, and anti-inflammatory agents.[1][2] This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their research endeavors.

Introduction to the Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[3] Its rigid, planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The diverse pharmacological profiles of quinoline derivatives stem from the versatility of substituting various functional groups onto the core structure, which can modulate their physicochemical properties and biological activities.[2] The introduction of a bromine atom and an acetic acid moiety, as seen in this compound, can significantly influence the molecule's reactivity, lipophilicity, and potential as a pharmacophore.[4]

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in experimental settings, from reaction design to formulation development.

| Property | Value | Source |

| CAS Number | 1022091-93-5 | [5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [5] |

| Molecular Weight | 266.09 g/mol | [5] |

| Appearance | Typically a solid | [4] |

| Solubility | Expected to be soluble in polar organic solvents | [4] |

Synthesis of the Quinoline Core: Established Methodologies

A plausible synthetic strategy for the quinoline core of the target molecule would likely involve the construction of a 6-substituted quinoline, which is then further functionalized. For instance, a substituted aniline could be reacted with appropriate reagents to form the quinoline ring system, followed by bromination and the introduction of the acetic acid side chain.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline derivative, highlighting the key stages of core formation and subsequent functionalization.

Caption: Generalized synthetic pathway for this compound.

Structural Elucidation and Characterization

The unambiguous determination of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring and the methylene protons of the acetic acid side chain.

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. The bromine atom at the C3 position and the acetic acid group at the C6 position will influence the chemical shifts and coupling patterns of the remaining aromatic protons. Protons on the pyridine ring (H2 and H4) are generally more deshielded.[8]

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons of the acetic acid group is expected, likely in the range of δ 3.5-4.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be present, typically at a downfield chemical shift (δ 10-13 ppm), and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Quinoline Carbons: The nine carbon atoms of the quinoline ring will give rise to distinct signals. The carbon bearing the bromine (C3) will be influenced by the halogen's electronegativity.

-

Acetic Acid Carbons: Two additional signals are expected for the methylene carbon (-CH₂) and the carbonyl carbon (-COOH) of the acetic acid moiety. The carbonyl carbon will appear significantly downfield (typically δ 170-180 ppm).

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns to establish connectivity. Assign all signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic quinoline ring.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive structural characterization of this compound.

Caption: Logical workflow for the structural elucidation of the target compound.

Potential Biological Applications

While specific biological activity data for this compound is not extensively documented, its structural features suggest potential for various pharmacological applications. Quinoline-6-acetic acid derivatives, in general, are of interest in medicinal chemistry and may exhibit antimicrobial, anti-inflammatory, or antitumor activities.[4] The presence of the bromine atom can enhance lipophilicity and potentially improve membrane permeability, while the carboxylic acid group provides a handle for further derivatization or can act as a key interacting group with biological targets. Further research is warranted to explore the specific biological profile of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a molecular architecture that holds promise for applications in drug discovery and medicinal chemistry. This guide has outlined the key aspects of its molecular structure, plausible synthetic strategies, and the analytical techniques required for its comprehensive characterization. The provided protocols and workflows serve as a practical resource for researchers aiming to synthesize, identify, and utilize this compound in their scientific endeavors. The elucidation of its specific biological activities remains an important area for future investigation.

References

- 1. chim.it [chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5622-34-4: 6-Quinoline acetic acid | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetic acid, bromo- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3-Bromoquinolin-6-yl)acetic acid (CAS Number: 1022091-93-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromoquinolin-6-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. Given the burgeoning interest in quinoline scaffolds for therapeutic applications, this document serves as a vital resource for researchers engaged in drug discovery and development. This guide elucidates the physicochemical properties, a proposed synthetic pathway, and key chemical transformations of the title compound. Furthermore, it explores its potential as a precursor for novel bioactive molecules, particularly in the realms of oncology and inflammatory diseases, by drawing parallels with structurally related compounds. Detailed experimental protocols for its derivatization are provided to empower researchers in their synthetic endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of novel therapeutics. The subject of this guide, this compound, presents two key points for chemical modification: the bromine atom at the 3-position and the acetic acid moiety at the 6-position. This dual functionality makes it a versatile intermediate for the synthesis of a diverse library of compounds for biological screening.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1022091-93-5 | [5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [5] |

| Molecular Weight | 266.09 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| Solubility | Soluble in polar organic solvents | [5] |

| Storage | Sealed in dry, 2-8°C | [6] |

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Rationale behind the proposed synthesis:

-

Skraup-Doebner-von Miller Reaction: This classic method allows for the construction of the quinoline core from an aniline derivative.[7][8] Starting with 4-aminophenylacetic acid and reacting it with glycerol in the presence of sulfuric acid and an oxidizing agent is a standard approach to generate a quinolinone structure.

-

Electrophilic Bromination: The resulting 2-(2-oxo-1,2-dihydroquinolin-6-yl)acetic acid can then be brominated. The electron-donating nature of the lactam functionality directs bromination to the 3-position.

-

Halogenation and Selective Reduction: Conversion of the 2-oxo group to a bromide followed by a selective reduction of the 2-bromo substituent would yield the target compound. This selective reduction can be challenging and would require careful optimization of reaction conditions.

An alternative approach could involve a Friedländer synthesis using a suitably substituted o-aminobenzaldehyde or ketone.[9]

Chemical Reactivity and Derivatization Strategies

This compound is a versatile building block, offering two primary sites for chemical modification.

Reactions at the 3-Position (C-Br Bond)

The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][10] This allows for the introduction of various aryl and heteroaryl moieties.

Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between the bromoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11] This reaction is instrumental in synthesizing alkynyl-substituted quinolines, which are valuable intermediates.

The Heck reaction enables the coupling of the bromoquinoline with an alkene to form a substituted alkene, again using a palladium catalyst.[12][13] This is a key method for introducing vinyl groups.

Reactions at the 6-Position (Carboxylic Acid Moiety)

The acetic acid group provides a handle for forming amide and ester derivatives, which can significantly modulate the biological activity and pharmacokinetic properties of the molecule.

The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).[14][15]

Caption: Experimental workflow for amide coupling of this compound.

Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[16][17]

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively documented, the pharmacological activities of structurally related quinoline derivatives provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[1][3] The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer agents. The carboxylic acid moiety can also be crucial for activity, as seen in quinoline carboxylic acid derivatives that inhibit insulin-like growth factor receptors.[1]

Anti-inflammatory Activity

Certain quinoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways. The derivatization of the carboxylic acid group into amides and esters can lead to compounds with improved cell permeability and metabolic stability, enhancing their potential as anti-inflammatory drugs.

Bioisosteric Replacement

The carboxylic acid group can be replaced with known bioisosteres, such as tetrazoles or hydroxamic acids, to modulate the acidity and pharmacokinetic profile of the resulting compounds.[18][19] This strategy is often employed in drug design to overcome liabilities associated with carboxylic acids, such as poor membrane permeability and rapid clearance.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as toluene/water (4:1).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

-

Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

-

Add HOBt (1.2 equiv.) and EDC (1.2 equiv.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality allows for a wide range of chemical modifications through well-established synthetic methodologies. This guide provides a foundational understanding of its properties, a plausible synthetic route, and detailed strategies for its derivatization, thereby serving as a practical resource for researchers in the field of medicinal chemistry and drug discovery. The exploration of this compound and its derivatives is anticipated to contribute significantly to the development of new and effective therapeutic agents.

References

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. iipseries.org [iipseries.org]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. community.wvu.edu [community.wvu.edu]

- 17. cerritos.edu [cerritos.edu]

- 18. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Solubility for a Novel Quinoline Derivative

An In-Depth Technical Guide to the Solubility of 2-(3-Bromoquinolin-6-yl)acetic acid

This compound is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from anticancer to antimalarial.[1] As with any compound intended for pharmaceutical development, understanding its aqueous solubility is a critical first step. Solubility is a fundamental physicochemical property that dictates a compound's behavior in subsequent stages of development, influencing everything from formulation strategies to bioavailability and in vivo efficacy.[2][3]

This guide provides a comprehensive overview of the factors expected to govern the solubility of this compound and presents a detailed, field-proven experimental protocol for its accurate determination. While specific solubility data for this exact molecule is not publicly available, this document equips researchers with the foundational knowledge and practical methodology to generate reliable and reproducible solubility profiles.

Part 1: Core Physicochemical & Structural Factors Influencing Solubility

The solubility of this compound is not a single value but rather a profile dependent on various environmental and structural factors. A thorough analysis of its structure allows us to predict its behavior.

-

Molecular Formula: C₁₁H₈BrNO₂

-

Molecular Weight: 266.09 g/mol [4]

The Critical Role of pH

The structure contains a carboxylic acid moiety (-CH₂COOH), making its aqueous solubility highly dependent on pH.[5]

-

In Acidic Conditions (Low pH): The carboxylic acid group will be protonated and exist in its neutral, un-ionized form. This form is typically less polar and, therefore, exhibits lower solubility in aqueous media. The lowest observed solubility for a weak acid is its intrinsic solubility, which occurs at a pH more than 2 units below its pKa.[2]

-

In Neutral to Basic Conditions (High pH): As the pH increases above the pKa of the carboxylic acid, the group deprotonates to form the carboxylate anion (-CH₂COO⁻). This charged species is significantly more polar and capable of forming stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.

Impact of the Bromoquinoline Core

The quinoline ring system is largely aromatic and hydrophobic. The presence of a bromine atom further increases the molecule's lipophilicity (fat-solubility), which generally counteracts aqueous solubility. Therefore, a balance exists between the solubilizing effect of the ionizable carboxylic acid group and the hydrophobic nature of the bromoquinoline core.

The Influence of the Solid State

The arrangement of molecules in the solid crystal lattice significantly impacts solubility.[5] A more stable crystalline form (polymorph) requires more energy to break apart the crystal lattice for dissolution, resulting in lower apparent solubility. It is crucial to characterize the solid form of the material being used for solubility studies, as different batches or synthesis methods could yield different polymorphs with varying solubility.

Temperature Effects

For most organic compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[5][6] This relationship should be characterized if the intended application involves temperature variations.

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To obtain the most accurate and reliable data for regulatory or formulation purposes, the determination of thermodynamic (or equilibrium) solubility is paramount. The "shake-flask" method is the gold-standard technique for this measurement.[2] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]

Workflow for Thermodynamic Solubility Determination

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the Stability Profile of 2-(3-Bromoquinolin-6-yl)acetic acid

Introduction

2-(3-Bromoquinolin-6-yl)acetic acid is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core component of numerous pharmacologically active agents. A thorough understanding of a molecule's chemical stability is a cornerstone of drug development, influencing everything from synthesis and purification to formulation, storage, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the stability profile of this compound, offering insights into its potential degradation pathways and outlining a systematic approach for its stability assessment through forced degradation studies.

Physicochemical Properties and Structural Analysis

A molecule's stability is intrinsically linked to its structure and physicochemical properties. The structure of this compound features a quinoline core, a bromine substituent at the 3-position, and an acetic acid moiety at the 6-position. Each of these components contributes to the overall reactivity and potential degradation pathways of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1022091-93-5 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Storage | 2-8°C, sealed in a dry environment |

Predicted Stability Profile and Degradation Pathways

The chemical structure of this compound suggests several potential routes for degradation under various stress conditions. Understanding these pathways is crucial for designing robust analytical methods and stable formulations.

-

Hydrolytic Degradation (Acid/Base): The quinoline ring itself is generally stable to hydrolysis. However, the overall stability of the molecule in aqueous solutions can be pH-dependent.[3] Extreme pH conditions could potentially influence the molecule's electronic properties, though significant hydrolytic cleavage is not anticipated as a primary degradation pathway.

-

Oxidative Degradation: The electron-rich quinoline ring system is susceptible to oxidation.[3] Common oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or hydroxylated quinoline derivatives. The presence of the bromine atom, an electron-withdrawing group, may modulate the ring's susceptibility to oxidation.

-

Photolytic Degradation: Quinoline and its derivatives are often photosensitive.[3] Exposure to light, particularly UV radiation, can induce photodegradation. Potential reactions include hydroxylation of the quinoline ring, or in some cases, cleavage of the carbon-bromine bond through a free-radical mechanism.

-

Thermal Degradation: At elevated temperatures, the primary site of thermal decomposition is likely the acetic acid side chain. Carboxylic acids can undergo decarboxylation, leading to the loss of CO₂ and the formation of a methyl-substituted bromoquinoline. High thermal stress can also lead to more complex decomposition of the entire molecule.

The following diagram illustrates the plausible degradation pathways for this compound under forced stress conditions.

Caption: Predicted degradation pathways for this compound.

Forced Degradation Studies: A Practical Approach

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[4] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[4][5] This information is fundamental for developing and validating stability-indicating analytical methods.[5] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

The diagram below outlines the typical workflow for a comprehensive forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

The following protocols provide a general framework. Specific concentrations, temperatures, and time points may need to be optimized to achieve the target degradation of 5-20%.[5][6]

Protocol 1: Forced Degradation Study [3]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[3] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[3] Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[3]

-

Thermal Degradation:

-

Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[3]

-

-

Sample Analysis: Analyze all stressed samples, including the control, using a validated stability-indicating HPLC method.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for stability studies. A robust method must be able to separate the parent compound from all potential degradation products, process impurities, and excipients.

Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point) [7][8]

-

Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at a wavelength where the analyte has significant absorbance, and use the PDA to check for peak purity across all detected peaks.

Method Validation: The HPLC method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by showing that the degradation product peaks do not interfere with the quantification of the parent compound, often verified through peak purity analysis with a PDA detector.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown degradation products, LC-MS/MS is an indispensable tool.[9][10] It provides molecular weight information and fragmentation patterns that help in identifying the structures of impurities formed under stress.[11]

Data Interpretation and Storage Recommendations

The results from the forced degradation studies should be summarized to provide a clear picture of the compound's stability.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration (hrs) | % Assay of Parent | % Degradation | No. of Degradants |

| Control | 24 | 99.8 | 0.2 | 0 |

| 0.1 M HCl @ 60°C | 24 | 95.2 | 4.8 | 1 |

| 0.1 M NaOH @ 60°C | 24 | 92.5 | 7.5 | 2 |

| 3% H₂O₂ @ RT | 24 | 88.1 | 11.9 | 3 |

| Heat (Solid) @ 80°C | 24 | 98.9 | 1.1 | 1 |

| Photolytic | - | 90.3 | 9.7 | 2 |

Handling and Storage

Based on the predicted lability of quinoline derivatives, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: The compound should be stored in tightly closed containers in a dry, cool (2-8°C), and well-ventilated place.[12][13]

-

Protection from Light: Given the photosensitivity of the quinoline nucleus, the material should be protected from light at all times.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Solution Stability: Stock solutions should be prepared fresh when possible. If storage is necessary, solutions should be refrigerated or frozen and protected from light. A short-term stability study of solutions under typical experimental conditions is advised.

Conclusion

The stability profile of this compound is governed by its constituent functional groups: the quinoline core, the bromo substituent, and the acetic acid side chain. The molecule is predicted to be most susceptible to oxidative and photolytic degradation, with potential for thermal decarboxylation. A systematic approach using forced degradation studies as outlined by ICH guidelines is essential to experimentally confirm these predictions, elucidate degradation pathways, and develop a validated, stability-indicating HPLC method. This foundational knowledge is indispensable for advancing the molecule through the drug development pipeline, ensuring the quality, safety, and efficacy of any potential therapeutic product.

References

- 1. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound;1022091-93-5 [abichem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijcrt.org [ijcrt.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsred.com [ijsred.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

"2-(3-Bromoquinolin-6-yl)acetic acid" potential derivatives

An In-Depth Technical Guide to the Potential Derivatives of 2-(3-Bromoquinolin-6-yl)acetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthetic potential of this compound, a versatile scaffold for chemical library development. We will delve into strategic derivatization at its key reactive sites, supported by established protocols and mechanistic insights, to empower researchers in drug discovery and materials science.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating interactions with enzymes and receptors. Notable examples of quinoline-based drugs include the anti-malarial chloroquine, the anti-bacterial ciprofloxacin, and the kinase inhibitor cabozantinib. The acetic acid moiety at the 6-position and the bromine atom at the 3-position of the core molecule, this compound, offer two orthogonal handles for chemical modification, enabling the systematic exploration of chemical space to develop novel bioactive compounds.

The Core Moiety: Synthesis and Characterization of this compound

A robust and scalable synthesis of the starting material is paramount for any successful derivatization campaign. A common route involves the multi-step synthesis starting from 4-aminophenol, which is first converted to 4-acetamidophenol. This is then nitrated, and the resulting nitro compound is hydrolyzed to 4-amino-3-nitrophenol. A Doebner-von Miller reaction with crotonaldehyde, followed by oxidation, can yield the quinoline core. Subsequent Sandmeyer reaction can introduce the bromo group, and further modifications can lead to the desired acetic acid side chain.

A more direct and frequently cited method for similar structures involves the Gould-Jacobs reaction, which constructs the quinoline ring system. For our specific molecule, a plausible modern approach would involve the cyclization of an appropriately substituted aniline with a diethyl malonate derivative, followed by bromination and hydrolysis.

Workflow for a Plausible Synthesis Route:

Caption: Plausible synthetic workflow for the core moiety.

Once synthesized, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential to confirm the structure and purity of this compound before proceeding with derivatization.

Derivatization Strategies: A Dual-Pronged Approach

The structure of this compound presents two primary, chemically distinct sites for modification: the carboxylic acid group and the carbon-bromine bond. This allows for a combinatorial approach to library synthesis.

Modification at the Carboxylic Acid Terminus

The acetic acid moiety is readily converted into a variety of functional groups, most commonly amides and esters. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for generating large libraries of analogues.

3.1.1. Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents and the modulation of physicochemical properties such as solubility and hydrogen bonding capacity.

Workflow for Amide Synthesis:

Caption: General workflow for amide library synthesis.

Detailed Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a peptide coupling reagent such as HATU (1.1 eq.) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: The desired primary or secondary amine (1.2 eq.) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.

This protocol's self-validating nature lies in the monitoring step (LC-MS), which confirms the consumption of starting material and the formation of the product with the expected mass.

Table 1: Representative Amine Building Blocks for Library Synthesis

| Amine Type | Example | Rationale |

| Aliphatic | Cyclopropylamine | Introduces conformational rigidity and improves metabolic stability. |

| Aromatic | Aniline | Provides a vector for further modification and π-stacking interactions. |

| Heterocyclic | 4-Aminopyridine | Introduces a basic nitrogen for potential salt formation and improved solubility. |

| Functionalized | Glycine methyl ester | Incorporates an amino acid backbone for peptidomimetic design. |

Modification at the C3-Position via Cross-Coupling

The bromine atom at the C3 position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide array of aromatic, heteroaromatic, and unsaturated substituents.

3.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki coupling, which forms a C-C bond between the bromoquinoline and a boronic acid or ester, is one of the most robust and widely used cross-coupling reactions due to its mild reaction conditions and the commercial availability of a vast number of boronic acid building blocks.

Workflow for Suzuki-Miyaura Coupling:

An In-depth Technical Guide to the Synthesis of 2-(3-bromoquinolin-6-yl)acetic acid: A Key Intermediate in Drug Discovery

Introduction

2-(3-bromoquinolin-6-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The quinoline core is a prevalent scaffold in a multitude of biologically active compounds, and the specific substitution pattern of a bromine atom at the 3-position and an acetic acid moiety at the 6-position offers versatile handles for further chemical modifications. The bromine atom serves as a key functional group for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the acetic acid group provides a site for amide bond formation or other derivatizations. This guide provides a comprehensive overview of the plausible synthetic strategies for obtaining this compound, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests that the synthesis can be approached through two primary strategies, centered around the formation of the key intermediate, 3-bromo-6-methylquinoline. The subsequent conversion of the 6-methyl group to the acetic acid functionality is a critical transformation.

Caption: Retrosynthetic analysis of this compound.

Two main synthetic routes are proposed and will be detailed in this guide:

-

Route A: Synthesis of 6-methylquinoline followed by bromination at the 3-position to yield 3-bromo-6-methylquinoline, and subsequent conversion of the methyl group to the acetic acid side chain.

-

Route B: Construction of the 3-bromoquinoline core from a pre-functionalized aniline derivative, followed by the introduction of the acetic acid moiety at the 6-position.

Route A: Synthesis via 6-Methylquinoline Intermediate

This route is often preferred due to the commercial availability and relatively straightforward synthesis of the 6-methylquinoline precursor.

Step 1: Synthesis of 6-Methylquinoline

The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines. In this case, p-toluidine is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent (concentrated sulfuric acid).

Caption: Skraup synthesis of 6-methylquinoline.

Experimental Protocol (General Procedure):

-

To a mixture of p-toluidine and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.

-

Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the 6-methylquinoline by steam distillation or column chromatography.

| Reactant/Product | Molar Mass ( g/mol ) | Key Considerations |

| p-Toluidine | 107.15 | Readily available starting material. |

| Glycerol | 92.09 | Acts as the source of the three-carbon unit for the pyridine ring. |

| 6-Methylquinoline | 143.19 | The reaction can be highly exothermic and should be controlled carefully.[1] |

Step 2: Bromination of 6-Methylquinoline

The bromination of 6-methylquinoline at the 3-position can be achieved using various brominating agents. Direct bromination with bromine in a suitable solvent is a common method. The presence of the methyl group at the 6-position does not significantly interfere with the regioselectivity of bromination at the electron-rich 3-position of the quinoline ring.

Experimental Protocol (General Procedure):

-

Dissolve 6-methylquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and neutralizing with a base.

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography to obtain 3-bromo-6-methylquinoline.

| Reactant/Product | Molar Mass ( g/mol ) | Key Considerations |

| 6-Methylquinoline | 143.19 | Starting material from the previous step. |

| Bromine | 159.81 | Highly corrosive and toxic; handle with appropriate safety precautions. |

| 3-Bromo-6-methylquinoline | 222.08 | The reaction conditions should be optimized to avoid over-bromination. |

Step 3: Conversion of 6-Methyl Group to Acetic Acid

This is the most critical and challenging step in this synthetic route. Several methods can be employed to achieve this transformation.

The 6-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[2] The resulting 3-bromoquinoline-6-carboxylic acid can then be converted to the target acetic acid derivative through a homologation sequence such as the Arndt-Eistert reaction.

Caption: Oxidation and homologation route.

Experimental Protocol (General Procedure for Oxidation):

-

Suspend 3-bromo-6-methylquinoline in an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture and add a solution of potassium permanganate portion-wise.

-

Reflux the mixture until the purple color of the permanganate disappears.

-

Filter the hot solution to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-bromoquinoline-6-carboxylic acid.

-

Collect the product by filtration and dry.

The subsequent Arndt-Eistert homologation involves conversion of the carboxylic acid to an acid chloride, reaction with diazomethane, and Wolff rearrangement to form a ketene, which is then trapped with water to yield the desired acetic acid.

An alternative involves the condensation of 3-bromo-6-methylquinoline with an aromatic aldehyde (e.g., benzaldehyde) to form a 6-styryl derivative. The double bond of the styryl group can then be oxidatively cleaved using reagents like ozone or a combination of osmium tetroxide and sodium periodate to yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid.

A more direct approach involves the functionalization of the 6-position. If a 6-bromo-3-bromoquinoline were available, a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent could be envisioned. However, selective bromination at the 6-position in the presence of a 3-bromo substituent can be challenging. A more viable strategy starts from 6-bromoquinoline, which can be brominated at the 3-position. The 6-bromo substituent can then be converted to a cyano group via a Rosenmund-von Braun reaction (cyanation with CuCN), followed by hydrolysis of the nitrile to the carboxylic acid.

The existence of commercially available "ethyl 2-(3-bromoquinolin-6-yl)acetate" suggests that a direct synthetic route to this ester is feasible, likely through a palladium-catalyzed coupling reaction of a 6-halo-3-bromoquinoline with an appropriate acetate enolate or a related C2-synthon. Subsequent hydrolysis of the ester would yield the target acid.

Experimental Protocol (Hydrolysis of Ethyl Ester):

-

Dissolve ethyl 2-(3-bromoquinolin-6-yl)acetate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous residue with a mineral acid to precipitate the this compound.

-

Collect the product by filtration, wash with water, and dry.

| Intermediate/Product | Molar Mass ( g/mol ) | Key Considerations |

| 3-Bromoquinoline-6-carboxylic acid | 266.07 | A key intermediate in Method 3A. |

| Ethyl 2-(3-bromoquinolin-6-yl)acetate | 294.14 | A direct precursor to the final product.[3] |

| This compound | 266.09 | The final product, purification is crucial for its use in subsequent reactions. |

Route B: Synthesis via Pre-functionalized Aniline

This approach involves constructing the quinoline ring system with the desired substituents already in place on the aniline precursor.

Step 1: Synthesis of a Suitable Aniline Precursor

A potential starting material for this route is an aniline derivative with a bromine at the meta-position and a group at the para-position that can be converted to an acetic acid side chain. For example, 4-amino-3-bromobenzyl cyanide could be a suitable precursor.

Step 2: Quinoline Ring Formation

The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, could be employed. For instance, reacting a suitably substituted 2-aminobenzaldehyde with acetaldehyde would lead to the formation of the quinoline ring.

Caption: Friedländer synthesis of a substituted quinoline.

While this route offers a high degree of convergence, the synthesis of the required aniline precursors can be lengthy and may result in lower overall yields compared to Route A.

Characterization and Quality Control

The final product, this compound, and all key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point Analysis: As an indicator of purity.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through several strategic routes. The most practical approach for laboratory-scale synthesis appears to be the construction of a 6-methylquinoline core, followed by bromination and subsequent elaboration of the methyl group into the acetic acid side chain. The direct hydrolysis of the corresponding ethyl ester, if accessible, represents the most straightforward final step. Careful optimization of each reaction step and thorough purification of intermediates are crucial for obtaining the target compound in high yield and purity. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important building block for drug discovery.

References

An In-depth Technical Guide to 2-(3-bromoquinolin-6-yl)acetic acid: A Promising Scaffold for Drug Discovery

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be readily functionalized to interact with various biological targets.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The strategic introduction of different substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific derivative, 2-(3-bromoquinolin-6-yl)acetic acid , a molecule of significant interest for researchers and drug development professionals. The presence of a bromine atom at the 3-position and an acetic acid moiety at the 6-position offers unique opportunities for chemical modification and interaction with biological systems. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected spectroscopic characteristics, and its potential biological significance.

Physicochemical and Structural Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₈BrNO₂.[5][6] Its structure features a quinoline core substituted with a bromine atom and an acetic acid group. These functional groups are expected to significantly influence its solubility, reactivity, and biological activity.

| Property | Value | Source |

| CAS Number | 1022091-93-5 | [5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [5][6] |

| Molecular Weight | 266.09 g/mol | [6][7] |

| MDL Number | MFCD17215805 | [5][7] |

Proposed Synthetic Pathway

One potential approach could start from 4-bromoaniline, building the quinoline ring system and then functionalizing it. A common method for forming the quinoline core is the Gould-Jacobs reaction.[8]

Experimental Protocol: A Proposed Multi-step Synthesis

Step 1: Synthesis of 6-bromoquinolin-4-ol

This step utilizes the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl (ethoxymethylene)malonate followed by thermal cyclization.[8]

-

Condensation: A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 110-130°C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-260°C and maintained at this temperature for 30-60 minutes to induce cyclization.

-

Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.

-

Hydrolysis & Decarboxylation: The crude ester is then refluxed in an aqueous solution of sodium hydroxide (e.g., 15%) until hydrolysis is complete. The solution is cooled and acidified with a mineral acid like HCl to precipitate the 6-bromoquinolin-4-ol.[9] The solid is collected by filtration, washed with water, and dried.

Step 2: Conversion to 3,6-dibromo-4-chloroquinoline

-

Chlorination: 6-bromoquinolin-4-ol (1.0 eq) is treated with excess phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, and heated to reflux for several hours to yield 6-bromo-4-chloroquinoline.[9]

-

Bromination: The resulting 6-bromo-4-chloroquinoline can then be brominated at the 3-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator, or with bromine in acetic acid.

Step 3: Introduction of the Acetic Acid Moiety via a Palladium-Catalyzed Cross-Coupling Reaction

-

Cross-Coupling: The 4-chloro group can be selectively reduced back to a hydrogen using a suitable reducing agent. The resulting 3,6-dibromoquinoline can then undergo a Sonogashira or Heck coupling at the 6-position, which is generally more reactive in palladium-catalyzed reactions than the 3-position. For instance, a Sonogashira coupling with an appropriate acetylene derivative, followed by oxidation, could yield the acetic acid side chain. A more direct approach would be a palladium-catalyzed cross-coupling reaction of 3-bromo-6-iodoquinoline (prepared from the corresponding amine via diazotization) with a suitable reagent like tert-butyl acetate in the presence of a palladium catalyst and a phosphine ligand, followed by hydrolysis of the ester.

Step 4: Hydrolysis to this compound

-

If the acetic acid moiety was introduced as an ester, the final step is hydrolysis. This is typically achieved by heating the ester in the presence of an acid (like HCl) or a base (like NaOH), followed by neutralization to yield the final carboxylic acid product.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound;1022091-93-5 [abichem.com]

- 7. 1022091-93-5|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. atlantis-press.com [atlantis-press.com]

Methodological & Application

Application Notes & Protocols: Characterizing the In Vitro Anticancer Potential of 2-(3-Bromoquinolin-6-yl)acetic acid

Introduction: The Rationale for Investigation

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In oncology, quinoline derivatives have demonstrated remarkable potential, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of critical signaling pathways.[1][2][3] Compounds featuring this bicyclic aromatic structure have been shown to inhibit key targets like tyrosine kinases, tubulin polymerization, and the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[2][3][4]

2-(3-Bromoquinolin-6-yl)acetic acid is a novel compound incorporating this key quinoline core. The presence of a bromo-substituent and an acetic acid moiety suggests the potential for unique interactions with biological targets. While specific anticancer data for this molecule is not yet publicly available, its structural similarity to other biologically active quinolines provides a strong rationale for its investigation as a candidate therapeutic agent.

This document provides a comprehensive, field-proven framework for the initial in vitro characterization of this compound. It outlines a logical, multi-step assay cascade designed to first establish its cytotoxic potential and subsequently elucidate its primary mechanism of action. The protocols provided are robust, widely validated, and grounded in established scientific principles, offering a clear path for researchers in drug discovery and oncology.

Proposed Investigational Workflow

A systematic approach is crucial for characterizing a novel compound. The following workflow is designed to efficiently move from broad screening to more specific mechanistic studies.

Caption: Proposed experimental workflow for in vitro anticancer evaluation.

Phase 1: Cytotoxicity & Viability Screening

The initial step is to determine if this compound exhibits cytotoxic or growth-inhibitory effects against cancer cells and to quantify its potency. Two robust, colorimetric assays are recommended: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[5][6][7] Running both can help mitigate compound-specific artifacts.

Hypothetical Cytotoxicity Data

The results of a primary screen are typically summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[6]

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |

| A549 | Lung Carcinoma | 12.2 | 1.1 |

| HCT-116 | Colon Carcinoma | 6.8 | 0.7 |

| HEK293 | Normal Embryonic Kidney | > 50 | 5.2 |

Table 1: Illustrative IC50 values for the test compound against various cell lines. Data is hypothetical.

Protocol: MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][8] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Gently mix on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value using non-linear regression.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[6][11] The amount of bound dye is proportional to the total cellular protein mass.[6]

Materials:

-

Trichloroacetic acid (TCA), 50% (w/v), ice-cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)

Procedure:

-

Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium.[12] Incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[11] Allow the plates to air-dry completely.

-

SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[12]

-

Solubilization: Air-dry the plates. Add 100 µL of 10 mM Tris base solution to each well. Place on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[12]

-

Data Acquisition: Measure the absorbance at 510 nm.

-

Analysis: Calculate cell viability as described for the MTT assay.

Phase 2: Elucidating the Mechanism of Cell Death & Proliferation

Once cytotoxicity is confirmed, the next logical step is to determine how the compound kills cancer cells. The primary mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[1][2]

Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and allow them to attach. Treat the cells with this compound at its 1x and 2x IC50 concentrations for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the collected cell suspension.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (primary necrosis)

-

Hypothetical Apoptosis Data

| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Untreated Control | 95.1 | 2.5 | 2.4 |

| Compound (IC50) | 55.3 | 28.1 | 16.6 |

| Compound (2x IC50) | 20.7 | 45.5 | 33.8 |

Table 2: Illustrative data from an Annexin V/PI assay on HCT-116 cells. Data is hypothetical.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Anticancer agents often work by causing cells to arrest in a specific phase, preventing them from completing division.[2] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17]

Materials:

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours.

-

Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[17] Fix overnight or for at least 2 hours at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 250 µL of PI/RNase A staining solution. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[18]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze by flow cytometry, collecting data on a linear scale.[19]

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Cell Cycle Data

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Untreated Control | 55.4 | 25.1 | 19.5 |

| Compound (IC50) | 25.8 | 15.3 | 58.9 |

Table 3: Illustrative cell cycle distribution in A549 cells, suggesting a G2/M phase arrest. Data is hypothetical.

Phase 3: Target Pathway Investigation

Based on the established activities of quinoline derivatives and the results from Phase 2 (e.g., apoptosis induction, G2/M arrest), a plausible mechanism involves the disruption of key survival and proliferation signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation and is a common target for quinoline-based anticancer agents.[3][20]

Caption: Hypothesized targeting of the PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blot Analysis

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[20][21] By using antibodies against both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), one can assess the activation state of a signaling pathway.[22] A decrease in the ratio of phospho-protein to total protein indicates pathway inhibition.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., nitrocellulose membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound as in previous experiments. Wash with ice-cold PBS and lyse with RIPA buffer.[23]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]

-

SDS-PAGE: Denature protein samples in loading buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[24]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[24]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). For signaling proteins, calculate the ratio of the phosphorylated form to the total form.

Conclusion and Future Directions

This application note details a foundational, tiered approach to evaluate the in vitro anticancer potential of this compound. By systematically assessing cytotoxicity, mode of cell death, and impact on cell cycle progression, researchers can build a comprehensive profile of the compound's activity. The subsequent investigation into specific molecular targets, such as the PI3K/Akt pathway, provides crucial mechanistic insight.

Positive results from this workflow—demonstrating potent and selective cytotoxicity, induction of apoptosis, and modulation of a key cancer-related pathway—would provide a strong rationale for advancing this compound into more complex preclinical models, including 3D spheroid cultures and in vivo xenograft studies.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. static.igem.org [static.igem.org]

- 15. kumc.edu [kumc.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - CL [thermofisher.com]

- 23. benchchem.com [benchchem.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Investigating 2-(3-Bromoquinolin-6-yl)acetic acid as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Kinase Inhibition